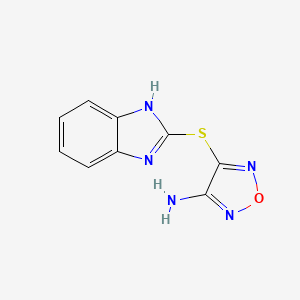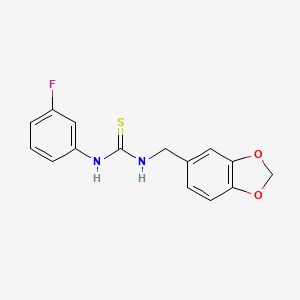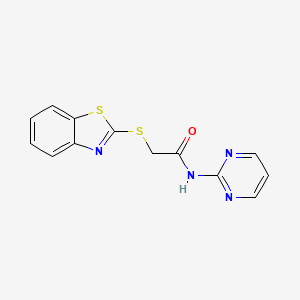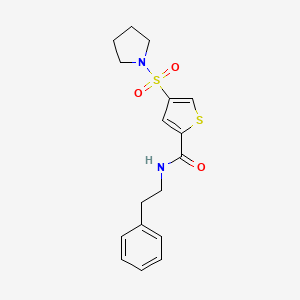![molecular formula C17H23N7O2 B5574027 N-ethyl-6-methyl-2-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5574027.png)
N-ethyl-6-methyl-2-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-6-methyl-2-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine is a useful research compound. Its molecular formula is C17H23N7O2 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.19132300 g/mol and the complexity rating of the compound is 439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antiproliferative Activity
Research into pyrimidinamine derivatives has shown significant antiproliferative effects against human cancer cell lines. For instance, a study by Mallesha et al. (2012) synthesized a series of pyrido[1,2-a]pyrimidin-4-one derivatives exhibiting good antiproliferative activity against several cancer cell lines, indicating the potential of these compounds as anticancer agents. The structural similarities suggest that N-ethyl-6-methyl-2-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine could be explored for similar applications (Mallesha, L., Mohana, K., Veeresh, B., Alvala, R., & Mallika, A., 2012).
Antimicrobial and Anti-inflammatory Agents
Another study by Abu‐Hashem et al. (2020) on novel benzodifuranyl and pyrimidine derivatives highlighted their antimicrobial and anti-inflammatory properties. These findings underscore the potential of pyrimidine-based compounds in developing new therapeutic agents targeting microbial infections and inflammation-related diseases. This underscores the importance of exploring similar derivatives, including this compound, for such applications (Abu‐Hashem, A., Al-Hussain, S., & Zaki, M., 2020).
Neuroprotective and Enzyme Inhibition
Compounds containing piperazine and pyrimidine rings have been explored for their neuroprotective properties and enzyme inhibition potential. For example, Anikienko et al. (2004) demonstrated that tetraalkylammonium derivatives of 6-methyluracil, which share structural features with the compound , act as inhibitors of acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in treating neurodegenerative diseases (Anikienko, K. A., Bychikhin, E. A., Kurochkin, V. K., Reznik, V., Akamsin, V. D., & Galyametdinova, I., 2004).
Antihypertensive Agents
Moreover, Bayomi et al. (1999) synthesized 1,2,4-triazolo[1,5-alpha]pyrimidines with piperazine moieties that exhibited antihypertensive activity. This suggests that pyrimidinamine derivatives, by extension, could be investigated for their potential in managing hypertension, demonstrating the broad therapeutic potential of such compounds (Bayomi, S. M., Abdelal, A., El-Ashry, S., & Ghoneim, O., 1999).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-2-pyrimidin-2-yloxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O2/c1-3-18-14-11-13(2)21-16(22-14)24-9-7-23(8-10-24)15(25)12-26-17-19-5-4-6-20-17/h4-6,11H,3,7-10,12H2,1-2H3,(H,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJICYIUEUOLDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)COC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-methyl-4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-thiophenecarboxamide hydrochloride](/img/structure/B5573957.png)
![3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine](/img/structure/B5573960.png)
![2-{1-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5573962.png)
![4-fluoro-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B5573972.png)
![N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5573975.png)


![ethyl 4-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-1-piperazinecarboxylate oxalate](/img/structure/B5574006.png)
![N-(3,5-difluorophenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5574014.png)


![4-(2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-2-one](/img/structure/B5574045.png)
![5-[(2-furylmethyl)amino]-2-methyl-1,3-oxazole-4-carbonitrile](/img/structure/B5574052.png)

